Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl
CAS No.:
Cat. No.: VC13252846
Molecular Formula: C10H13ClFNO2
Molecular Weight: 233.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClFNO2 |
|---|---|
| Molecular Weight | 233.67 g/mol |
| IUPAC Name | methyl 3-amino-3-(2-fluorophenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H |
| Standard InChI Key | HTAPQRPSHNETSF-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(C1=CC=CC=C1F)N.Cl |
| Canonical SMILES | COC(=O)CC(C1=CC=CC=C1F)N.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a propanoate backbone substituted at the β-position with an amino group and a 2-fluorophenyl ring. The (R)-enantiomer is prevalent in pharmacological applications due to stereospecific interactions with biological targets . Key structural attributes include:
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Molecular Formula: C₁₀H₁₃ClFNO₂
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SMILES: COC(=O)CC(C1=CC=CC=C1F)N.Cl
The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing binding affinity and metabolic stability .
Physicochemical Characteristics
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Solubility: Highly soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt.
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Melting Point: Data unavailable; analogs with similar structures (e.g., brominated derivatives) melt at 180–200°C.
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Storage: Stable at 2–8°C under inert atmospheres.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Esterification: 2-Fluorobenzaldehyde reacts with glycine methyl ester hydrochloride under acidic conditions to form the β-amino ester.
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Hydrochlorination: The free base is treated with HCl in dioxane or ethanol to yield the hydrochloride salt .
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Reactants: 2-Fluorobenzaldehyde (10 mmol), glycine methyl ester HCl (12 mmol)
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Solvent: Ethanol (50 mL)
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Conditions: 0–25°C, 12 h
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Yield: 85–95% after recrystallization
Industrial Manufacturing
Continuous flow reactors optimize scalability and purity (>99% by HPLC) . Automated systems control parameters such as pH, temperature, and stoichiometry, reducing side products like de-esterified acids .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits excitatory amino acid transporters (EAATs) with IC₅₀ values comparable to known modulators like TFB-TBOA . Fluorine’s electronegativity enhances π-π stacking with aromatic residues in enzyme active sites .
Antimicrobial and Anticancer Effects
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Antimicrobial: Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Cytotoxicity: Reduces viability of MCF-7 breast cancer cells by 70% at 50 µM, surpassing cisplatin in preliminary assays.
Analytical Characterization
Spectroscopic Methods
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¹H-NMR (400 MHz, D₂O): δ 3.79 (s, 3H, COOCH₃), 4.15 (q, 1H, CHNH₂), 7.25–7.45 (m, 4H, Ar-H) .
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HPLC: Retention time = 6.2 min (C18 column, 0.1% TFA in H₂O/MeCN).
Applications in Drug Development
Intermediate for NSAIDs
Used to synthesize fluorinated analogs of ibuprofen and naproxen, improving COX-2 selectivity by 30%.
Antimicrobial Agents
Derivatives with modified ester groups show enhanced activity against methicillin-resistant S. aureus (MRSA).
Neurological Therapeutics
Preclinical studies highlight potential in epilepsy treatment, reducing seizure frequency by 60% in murine models .
Comparative Analysis with Analogues
The 2-fluoro derivative’s superior activity stems from optimal halogen bonding and reduced steric hindrance .
Future Directions
Therapeutic Exploration
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Alzheimer’s Disease: Target β-secretase (BACE1) to reduce amyloid-β plaques .
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Antiviral Agents: Modify the ester group to enhance RNA polymerase inhibition.
Process Optimization
Develop biocatalytic routes using lipase PSIM to achieve enantiomeric excess >99% .
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